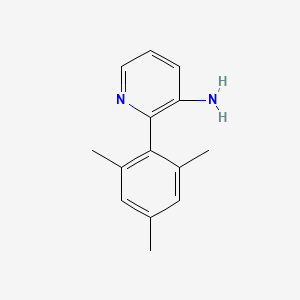

2-Mesityl-3-pyridinamine

Description

2-Mesityl-3-pyridinamine is a pyridine derivative featuring a mesityl (2,4,6-trimethylphenyl) group at the 2-position of the pyridine ring and an amine (-NH₂) group at the 3-position. This compound is of interest in organic synthesis, catalysis, and materials science due to its steric bulk and electronic properties. The mesityl group provides significant steric hindrance, which can influence reactivity and selectivity in coordination chemistry or catalytic processes.

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

2-(2,4,6-trimethylphenyl)pyridin-3-amine |

InChI |

InChI=1S/C14H16N2/c1-9-7-10(2)13(11(3)8-9)14-12(15)5-4-6-16-14/h4-8H,15H2,1-3H3 |

InChI Key |

YIOXQFGDNPZLOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C=CC=N2)N)C |

Origin of Product |

United States |

Scientific Research Applications

Organic Electronics

1.1 Blue Organic Light-Emitting Diodes (OLEDs)

One of the most significant applications of 2-Mesityl-3-pyridinamine is in the development of blue phosphorescent OLEDs. The introduction of mesityl substituents on pyridyl rings has been shown to enhance the performance of luminescent platinum(II) complexes. These complexes exhibit intense blue phosphorescence, which is crucial for efficient OLEDs. The bulky mesityl groups help to reduce Pt–Pt interactions, leading to improved luminescence quantum yields both in solution and thin films .

| Characteristic | Value |

|---|---|

| Emission Wavelength | 470–471 nm |

| Quantum Yield in Solution | 0.97 |

| Quantum Yield in PMMA Film | 0.95 |

The design and synthesis of these complexes involve cross-coupling reactions, resulting in novel pro-ligands that are characterized through advanced techniques such as X-ray diffraction .

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have indicated that derivatives of pyridine, including those incorporating the mesityl group, exhibit promising anticancer properties. Specifically, pyridine derivatives have been explored for their potential to inhibit various cancer cell lines, including melanoma and breast cancer . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Case Study: Inhibition of Kinase Enzymes

A notable example is the use of pyridine derivatives as inhibitors of phosphatidylinositol-3-kinase and mTOR pathways, which are critical in cancer progression .

Catalysis

3.1 Ruthenium(II) Catalysts

this compound has also been utilized in the synthesis of ruthenium(II) catalysts. The substitution at the para-position of the pyridine ring significantly affects the electron density at the metal center, enhancing catalytic activity in various organic reactions .

| Catalyst Type | Substitution Effect |

|---|---|

| Ruthenium(II) Complexes | Increased electron density |

Synthesis and Reactivity Studies

The synthesis of this compound can be achieved through various methodologies, including nucleophilic substitution reactions and cross-coupling techniques. These synthetic routes are crucial for producing derivatives with tailored properties for specific applications.

Comparison with Similar Compounds

To contextualize 2-Mesityl-3-pyridinamine, its structural and functional analogs are analyzed below:

Structural Analog: 5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9)

Key Differences :

- Substituent Groups :

- This compound : Mesityl (2,4,6-trimethylphenyl) at position 2, amine at position 3.

- 5-(2-Methoxypyridin-3-yl)pyridin-2-amine : Methoxy (-OCH₃) at position 2 of one pyridine ring, amine at position 6 of a bipyridine system.

- Molecular Framework: this compound is a mono-pyridine derivative, whereas the analog is a bipyridine with inter-ring connectivity.

- Electronic Effects :

- The mesityl group is electron-donating via hyperconjugation, while the methoxy group is strongly electron-donating through resonance. This difference impacts electronic density distribution and reactivity.

Table 1: Comparative Properties

| Property | This compound | 5-(2-Methoxypyridin-3-yl)pyridin-2-amine |

|---|---|---|

| Molecular Formula | C₁₄H₁₆N₂ | C₁₁H₁₁N₃O |

| Substituent Position | 2 (mesityl), 3 (amine) | 2 (methoxy), 3 and 6 (amine) |

| Steric Bulk | High (mesityl group) | Moderate (methoxy group) |

| Electronic Influence | Moderate electron donation | Strong electron donation (methoxy) |

| Potential Applications | Catalysis, materials science | Ligand design, pharmaceuticals |

Other Pyridinamine Derivatives

- 3-Aminopyridine: Lacks substituents, leading to higher reactivity but lower selectivity in reactions.

- 2,6-Dimethyl-3-pyridinamine : Methyl groups provide moderate steric hindrance but less than mesityl, favoring intermediate reactivity.

Functional Implications :

- Catalysis : this compound’s steric bulk may stabilize metal centers in catalysts, preventing undesired side reactions. In contrast, bipyridine analogs (e.g., CAS 1249109-42-9) are more suited for forming chelated metal complexes due to their dual pyridine moieties .

- Solubility : The mesityl group reduces solubility in polar solvents compared to methoxy-substituted derivatives.

Preparation Methods

Sequential Functionalization: Amination Followed by Mesitylation

A logical approach involves synthesizing 3-aminopyridine derivatives first, followed by mesitylation. This sequence avoids interference between the amino group and subsequent coupling reactions.

Step 1: Synthesis of 3-Aminopyridine

3-Aminopyridine serves as a common precursor. Industrial-scale production typically involves catalytic amination of pyridine derivatives or reduction of nitropyridines. For instance, the reduction of 3-nitropyridine using hydrogen gas and a palladium catalyst yields 3-aminopyridine in high purity.

Step 2: Mesitylation at the 2-Position

Introducing the mesityl group requires metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, employing a mesityl boronic acid and a halogenated pyridine precursor, is a promising candidate. For example, 2-bromo-3-aminopyridine could react with mesityl boronic acid under palladium catalysis. However, the steric bulk of the mesityl group may necessitate bulky ligands (e.g., SPhos or XPhos) to enhance coupling efficiency.

Diazonium Salt Intermediates for Regioselective Substitution

Patent CN103664765A and US6710180B2 highlight the utility of diazonium salts in pyridine functionalization. These intermediates enable regioselective substitution under mild conditions.

Diazotization and Mesityl Group Introduction

A proposed route involves:

-

Diazotization of 3-Amino-2-halopyridine : Treating 3-amino-2-bromopyridine with an alkyl nitrite (e.g., t-butyl nitrite) in the presence of methanesulfonic acid generates a diazonium salt.

-

Mesitylation via Radical Coupling : The diazonium salt could undergo a Gomberg-Bachmann reaction with mesitylene under basic conditions, facilitating aryl-aryl bond formation.

Example Protocol :

-

Dissolve 3-amino-2-bromopyridine in trifluoroethanol with methanesulfonic acid.

-

Add t-butyl nitrite at 0°C to form the diazonium salt.

-

Introduce mesitylene and heat to 50–60°C to initiate coupling.

One-Pot Tandem Reactions

Multi-component reactions offer efficiency advantages. A hypothetical one-pot synthesis might combine:

-

A pyridine-forming reaction (e.g., Hantzsch synthesis) with pre-functionalized mesityl and amino precursors.

-

Cyclocondensation of a diketone, aldehyde, and ammonia derivative bearing the mesityl group.

Limitations :

-

Steric hindrance from the mesityl group may impede cyclization.

Comparative Analysis of Synthetic Methods

The table below evaluates hypothetical methods based on feasibility, yield, and scalability:

Optimization Strategies

Solvent and Temperature Effects

Catalytic Systems

-

Pd(OAc)₂/XPhos : Effective for Suzuki couplings with sterically demanding substrates.

-

CuI/1,10-phenanthroline : Facilitates Ullmann-type aminations if amino group introduction is required post-mesitylation.

Industrial-Scale Considerations

Patent CN103664765A emphasizes cost reduction through simplified workup procedures. For this compound, this could involve:

Q & A

Basic Synthesis

Q: What are the established synthetic routes for 2-Mesityl-3-pyridinamine, and what key intermediates are involved? A: The synthesis typically involves a multi-step approach:

Core Formation : A palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between a halogenated pyridine derivative and mesityl boronic acid to install the mesityl group .

Amination : Subsequent Buchwald-Hartwig amination or nucleophilic substitution to introduce the amine group at the 3-position of the pyridine ring.

Purification : Column chromatography or recrystallization to isolate the product. Key intermediates include 3-bromo-2-mesitylpyridine and protected amine precursors. Reaction conditions (e.g., temperature, catalyst loading) must be optimized to mitigate steric hindrance from the mesityl group .

Advanced Synthesis

Q: How can researchers address regioselectivity challenges during the functionalization of this compound derivatives? A: Regioselective modification requires:

- Computational Pre-screening : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

- Directed Metalation : Use of directing groups (e.g., pyridinyl nitrogen) to control C-H activation sites in cross-coupling reactions.

- Steric Maps : Molecular modeling to visualize steric bulk from the mesityl group and guide reagent choice (e.g., bulky ligands for selective coupling) .

Basic Structural Characterization

Q: What analytical techniques are critical for confirming the structure of this compound? A:

- NMR Spectroscopy : - and -NMR to verify substituent positions and assess symmetry (e.g., mesityl methyl protons as a singlet) .

- X-ray Crystallography : Use programs like WinGX or ORTEP-III to resolve crystal structures and validate bond angles/distances .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula.

Advanced Computational Studies

Q: How can DFT methods improve the interpretation of this compound’s electronic properties? A:

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms provide accurate thermochemical data (e.g., ionization potentials, bond dissociation energies) .

- Solvent Modeling : Polarizable Continuum Models (PCM) simulate solvent effects on redox potentials or UV-Vis spectra.

- Non-Covalent Interactions : Reduced Density Gradient (RDG) analysis to map steric clashes between mesityl and pyridinamine groups .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies between experimental spectroscopic data and computational predictions? A:

Benchmarking : Compare computational results with high-quality experimental datasets (e.g., NIST chemistry databases).

Error Analysis : Assess systematic errors in DFT functionals or basis sets by testing multiple methods (e.g., M06-2X vs. ωB97XD).

Experimental Replication : Repeat synthesis/characterization under controlled conditions to rule out impurities or side reactions .

Biological Activity Profiling

Q: What methodologies are recommended for evaluating the bioactivity of this compound derivatives? A:

- In Vitro Assays : Dose-response studies (e.g., IC) in cancer cell lines using MTT or ATP-based viability assays. Include positive controls (e.g., cisplatin) .

- Structure-Activity Relationship (SAR) : Systematically vary substituents on the pyridine or mesityl groups and correlate changes with bioactivity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases) .

Green Chemistry Alternatives

Q: What solvent systems minimize environmental impact in this compound synthesis? A:

- Water-Based Protocols : Use micellar catalysis (e.g., TPGS-750-M surfactant) for coupling reactions .

- Ionic Liquids : Replace traditional solvents (DMF, THF) with recyclable ionic liquids to improve atom economy.

- Mechanochemistry : Solvent-free ball milling for amination steps .

Thermodynamic Stability

Q: How can researchers assess the thermodynamic stability of this compound under varying conditions? A:

- DSC/TGA : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting points and decomposition thresholds.

- Accelerated Stability Testing : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC-MS .

- DFT-Based Predictions : Calculate Gibbs free energy changes for decomposition pathways .

Degradation Pathway Elucidation

Q: What advanced techniques identify degradation products of this compound? A:

- LC-HRMS : Liquid chromatography coupled with high-resolution mass spectrometry to track degradation intermediates.

- Isotopic Labeling : Use - or -labeled compounds to trace bond cleavage sites.

- Radical Trapping : Add antioxidants (e.g., BHT) during stress tests to isolate oxidative degradation mechanisms .

Interdisciplinary Collaboration

Q: How can computational, synthetic, and biological teams collaborate effectively on this compound research? A:

- Workflow Integration : Use platforms like GitLab for version control of synthetic protocols and computational scripts .

- Milestone Mapping : Define critical junctures (e.g., DFT validation before scale-up synthesis) to align team objectives .

- Data Sharing : Centralize spectral data (NMR, MS) and crystallographic files (CIF) in cloud repositories for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.